REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[N:4]=[CH:3][CH:2]=1.C[OH:15]>N1C=CC=CC=1>[N:4]1[CH:3]=[CH:2][CH:1]=[C:13]2[C:12](=[O:15])[C:11]3[C:6]([C:5]=12)=[CH:7][CH:8]=[CH:9][CH:10]=3
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC=2C3=CC=CC=C3CC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then air was continuously bubbled through the solution
|
Type
|
ADDITION
|
Details
|
An addition of 2 mL Triton B solution
|
Type
|
WAIT
|
Details
|
was made twice more at two-hour
|
Type
|
CUSTOM
|
Details
|
After six hours the reaction mixture was evaporated to dryness
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in 30 mL water
|
Type
|
EXTRACTION
|
Details
|
extracted four times with ethyl acetate (total volume 200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (silica gel and chloroform)
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent 4.5 g (83%) of (28)
|
Type
|
CUSTOM
|
Details
|
m.p. 132°-136° C. (reported 142° C.)
|
Name
|
|
Type
|
|
Smiles
|
N1=C2C(=CC=C1)C(C1=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |